Technical Monograph: (2-Isopropylpyrimidin-5-yl)boronic acid
Technical Monograph: (2-Isopropylpyrimidin-5-yl)boronic acid
Optimizing Cross-Coupling Efficiency for Nitrogen-Rich Heterocycles
Executive Summary
(2-Isopropylpyrimidin-5-yl)boronic acid (CAS: 1312942-16-7) is a specialized organoboron intermediate used primarily in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., mTOR, PI3K). As a pyrimidine scaffold functionalized with a lipophilic isopropyl group at the C2 position, it serves as a critical building block for modulating the physicochemical properties—specifically
However, this reagent presents a distinct challenge common to electron-deficient 2-heteroaryl boronic acids: rapid protodeboronation . Successful utilization requires a nuanced understanding of its hydrolytic instability and the selection of catalytic systems capable of outcompeting decomposition pathways. This guide provides an evidence-based framework for its synthesis, handling, and application in high-yield Suzuki-Miyaura cross-couplings.
Chemical Identity & Physical Profile[1][2][3]
| Property | Specification |
| Chemical Name | (2-Isopropylpyrimidin-5-yl)boronic acid |
| CAS Number | 1312942-16-7 |
| Molecular Formula | |
| Molecular Weight | 165.99 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents |
| pKa (Boronic Acid) | ~8.5 (Estimated; lower than phenylboronic acid due to electron-deficient ring) |
| Storage Conditions | -20°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Synthesis & Manufacturing Logic
The synthesis of (2-Isopropylpyrimidin-5-yl)boronic acid typically follows a cryogenic metal-halogen exchange route. This method is preferred over direct transition-metal catalyzed borylation due to the thermal instability of the product.
Standard Protocol: Cryogenic Boron-Lithium Exchange
-
Precursor: 5-Bromo-2-isopropylpyrimidine.
-
Solvent System: Anhydrous THF (critical moisture control <50 ppm).
-
Reagents:
-Butyllithium ( -BuLi) and Triisopropyl borate ( ).
Step-by-Step Methodology:
-
Cooling: Charge a flame-dried reactor with 5-bromo-2-isopropylpyrimidine and THF. Cool to -78°C to suppress benzylic lithiation at the isopropyl group.
-
Exchange: Add
-BuLi dropwise. The electron-deficient pyrimidine ring facilitates rapid Li-Br exchange (< 15 min). -
Trapping: Immediately add
(1.2 equiv). The electrophilic borate traps the lithiated species before it can degrade or dimerize. -
Hydrolysis: Quench with mild acid (aqueous
or dilute ) to hydrolyze the boronate ester to the free acid. Note: Avoid strong acids which can accelerate protodeboronation.
The Critical Challenge: Protodeboronation
The primary failure mode when using this reagent is protodeboronation , where the C-B bond is cleaved by water/base, replacing the boronic acid with a proton. This is accelerated in 2-substituted pyrimidines due to the inductive effect of the adjacent nitrogen atoms, which stabilize the anionic intermediate formed during hydrolysis.
Mechanism & Competitive Pathways
In a Suzuki coupling, the catalyst must perform transmetallation faster than the base can hydrolyze the boronic acid.
Figure 1: Kinetic competition between the productive catalytic cycle (Green) and the destructive protodeboronation pathway (Red). Success depends on accelerating the transmetallation step.
Optimized Coupling Protocols
To mitigate instability, the reaction conditions must be engineered to favor the catalytic cycle.
Recommended Catalytic Systems
-
Ligand Selection: Use bulky, electron-rich phosphines that accelerate transmetallation.
-
XPhos or SPhos: Excellent for sterically demanding or unstable substrates.
- : High reactivity for difficult couplings.
-
-
Pre-catalysts: Use Pd(II) precatalysts that activate rapidly, such as XPhos Pd G3 or
.
Protocol: High-Efficiency Suzuki Coupling
Reagents:
-
Aryl Halide (1.0 equiv)
-
(2-Isopropylpyrimidin-5-yl)boronic acid (1.5 equiv - excess required due to instability)
-
Catalyst:
(2 mol%) + XPhos (4 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane/Water (10:1)
Procedure:
-
Degassing: Thoroughly sparge solvents with Argon for 20 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
Assembly: Combine aryl halide, boronic acid, and base in the reactor. Add the pre-mixed catalyst/ligand solution.
-
Reaction: Heat to 80-100°C rapidly.
-
Insight: While heat accelerates decomposition, it accelerates transmetallation even more significantly. A short, high-temperature reaction is often better than a long, low-temperature one for unstable boronic acids.
-
-
Monitoring: Monitor by LC-MS. If protodeboronation is observed (mass of pyrimidine byproduct), switch to anhydrous conditions using
or in dry Dioxane.
Troubleshooting Guide
| Issue | Observation (LC-MS) | Corrective Action |
| Low Conversion | Starting material remains; no byproduct. | Catalyst inactive. Switch to Pd-118 (dtbpf) or XPhos Pd G3 . |
| Protodeboronation | Mass of 2-isopropylpyrimidine detected. | Remove water.[1][2][3] Use anhydrous Dioxane/CsF . Increase Boronic Acid equivalents to 2.0. |
| Homocoupling | Dimer of aryl halide detected. | Oxygen leak. Improve degassing. Reduce catalyst loading slightly. |
Applications in Drug Discovery
The 2-isopropylpyrimidine moiety is a privileged pharmacophore.
-
Lipophilicity Modulation: The isopropyl group adds steric bulk and lipophilicity (
increase) without introducing significant molecular weight, aiding in membrane permeability. -
Metabolic Blocking: Substitution at the C2 position blocks oxidative metabolism (e.g., by aldehyde oxidase) that often plagues unsubstituted pyrimidines.
-
Kinase Selectivity: The nitrogen atoms in the pyrimidine ring often serve as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., CDK, mTOR inhibitors).
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).
-
Handling: Handle in a fume hood. Avoid inhalation of dust.[1][2][4][5]
-
Stability Warning: This compound is hygroscopic and prone to auto-protodeboronation upon prolonged exposure to moist air. Store strictly at -20°C in sealed containers under inert gas.
References
-
Boronic Acids in Medicinal Chemistry
-
Protodeboronation Mechanisms
- Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
- Source:J. Am. Chem. Soc., 2008 (Discusses instability of 2-heterocyclic boronic acids).
-
URL:[Link]
-
Suzuki Coupling Optimization
- Title: Suzuki-Miyaura Cross-Coupling: The Palladium-Catalyzed Cross-Coupling of Organoboron Reagents with Organic Halides.
- Source:Organic Chemistry Portal.
-
URL:[Link]
-
Chemical Properties & Safety
Sources
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Page loading... [wap.guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 1312942-16-7 | (2-Isopropylpyrimidin-5-YL)boronic acid - Synblock [synblock.com]
